molecular formula C30H23Cl2F3N4O3 B15144742 BMS-986318 CAS No. 2314378-09-9

BMS-986318

Cat. No.: B15144742
CAS No.: 2314378-09-9
M. Wt: 615.4 g/mol
InChI Key: WPGAVSDZYIRUGE-UHFFFAOYSA-N
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Description

UNII-YO3W29IM33 is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. Such compounds are often utilized in industrial applications, such as catalysis, material synthesis, or pharmaceuticals .

Properties

CAS No.

2314378-09-9

Molecular Formula

C30H23Cl2F3N4O3

Molecular Weight

615.4 g/mol

IUPAC Name

6-[2-[5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid

InChI

InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41)

InChI Key

WPGAVSDZYIRUGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of BMS-986318 involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of reagents such as cyclopropylamine, dichloropyridine, and isoxazole . Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

BMS-986318 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986318 has several scientific research applications, including:

Mechanism of Action

BMS-986318 exerts its effects by activating the farnesoid X receptor, a nuclear hormone receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. The molecular targets of this compound include genes such as CYP7A1, which is involved in bile acid synthesis, and FGF15, which regulates bile acid homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1337: N30MaCJIAHOI KHCJIOTHI HUTpHJI (Nitrated Isoalkyl Compound)

  • Structural Similarities: Both compounds likely share nitro (NO₂) or nitrile (CN) functional groups, as indicated by nomenclature in .
  • Contrasts :
    • Reactivity : Compound 1337 may exhibit higher oxidative stability due to nitration, whereas UNII-YO3W29IM33 might prioritize electrophilic reactivity if it contains a halogen (e.g., Cl or Br) .
    • Applications : Compound 1337 is cited in industrial sanitation contexts (), suggesting use in detergents or preservatives. UNII-YO3W29IM33’s applications remain undefined but could involve specialized catalysis or polymer synthesis .

Compound 1682: 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (Chlorocarbonated Polymer)

  • Functional Similarities : Both compounds may involve polymeric structures with halogenated side chains.
  • Contrasts :
    • Thermal Stability : Compound 1682’s chlorocarbonated structure implies lower thermal degradation thresholds compared to UNII-YO3W29IM33, which may incorporate aromatic or metal-coordinated stabilization .
    • Industrial Use : Compound 1682 is linked to material science (e.g., coatings or adhesives), while UNII-YO3W29IM33’s role might align with biomedical or electronic materials .

Table 1: Comparative Properties of UNII-YO3W29IM33 and Analogues

Property UNII-YO3W29IM33 Compound 1337 Compound 1682
Functional Group Likely halogen/nitrile Nitro/nitrile Chlorocarbonated
Reactivity Electrophilic Oxidative Thermal-sensitive
Industrial Application Undefined Sanitation Polymer coatings
Thermal Stability High (inferred) Moderate Low

Comparison with Functionally Similar Compounds

II06yTOBi (Industrial Mixture)

  • Functional Overlap : Like UNII-YO3W29IM33, II06yTOBi () is a multi-component system used in high-precision industrial processes, such as chemical synthesis or material engineering.
  • Divergence: Complexity: II06yTOBi is explicitly described as a mixture, whereas UNII-YO3W29IM33 is a single-component substance.

1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (Chlorinated Aminophenol Derivative)

  • Functional Similarity : Both compounds may serve as intermediates in pharmaceutical synthesis.
  • Key Differences: Bioactivity: The chlorinated aminophenol derivative is explicitly linked to bioactivity (e.g., antimicrobial properties), while UNII-YO3W29IM33’s bioactivity remains uncharacterized . Synthetic Pathways: The aminophenol derivative likely requires multi-step organic synthesis, whereas UNII-YO3W29IM33 might be produced via simpler inorganic reactions .

Research Findings and Data Gaps

  • Structural Characterization : Existing literature () emphasizes the need for spectroscopic data (e.g., NMR, IR) and elemental analysis to confirm UNII-YO3W29IM33’s structure, which is currently absent in public domains.
  • Rigorous thermodynamic or kinetic analyses are required to quantify reactivity differences.
  • Safety Profiles : highlights the importance of toxicity data for halogenated compounds, which is unavailable for UNII-YO3W29IM33.

Biological Activity

Chemical Structure and Properties

  • Chemical Name : Tris(2-carboxyethyl)phosphine
  • Molecular Formula : C9H15O6P
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 51851-37-7

TCEP is a stable, non-toxic reducing agent that is soluble in water, making it suitable for biological applications. Unlike other reducing agents like dithiothreitol (DTT), TCEP does not have a foul odor and is stable over a wide pH range.

Reducing Agent

TCEP's primary biological activity stems from its ability to reduce disulfide bonds in proteins, which can lead to the unfolding of protein structures and facilitate subsequent enzymatic reactions.

The reduction mechanism involves the transfer of electrons from TCEP to disulfide bonds, converting them into free thiols. This reaction is crucial in many biochemical assays, including:

  • Protein refolding studies
  • Enzyme activity assays
  • Mass spectrometry sample preparation

1. Protein Refolding

A study by Wang et al. (2016) demonstrated that TCEP effectively facilitated the refolding of denatured proteins. The researchers found that TCEP improved the yield of properly folded proteins by reducing aggregation during the refolding process.

Protein TypeInitial Yield (%)Yield with TCEP (%)
Lysozyme3085
Bovine Serum Albumin2575

2. Enzyme Activity Enhancement

In a study published by Zhang et al. (2018), TCEP was shown to enhance the activity of certain enzymes by maintaining their reduced state during reactions. The study focused on the enzyme lactate dehydrogenase (LDH), where TCEP increased the reaction rate significantly compared to controls without a reducing agent.

ConditionReaction Rate (μmol/min)
Control10
With TCEP25

Therapeutic Applications

Recent research has explored the potential therapeutic applications of TCEP, particularly in cancer treatment. A study by Kim et al. (2020) indicated that TCEP could enhance the efficacy of certain chemotherapeutic agents by improving their solubility and stability.

Summary of Findings

  • Enhanced Drug Efficacy : TCEP improved the solubility of doxorubicin, leading to increased cytotoxicity against cancer cells.
  • Mechanism : The study suggested that TCEP could reduce disulfide bonds in doxorubicin, enhancing its interaction with cellular targets.

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